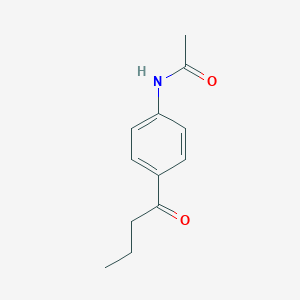

N-(4-Butyrylphenyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

13211-00-2 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

N-(4-butanoylphenyl)acetamide |

InChI |

InChI=1S/C12H15NO2/c1-3-4-12(15)10-5-7-11(8-6-10)13-9(2)14/h5-8H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

NYUNVUICRAJDLH-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=CC=C(C=C1)NC(=O)C |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)NC(=O)C |

Synonyms |

N-(4-butyrylphenyl)acetamide |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of N 4 Butyrylphenyl Acetamide

Hydrolytic Transformations of the Amide Linkage

The amide bond in N-(4-Butyrylphenyl)acetamide is susceptible to hydrolysis, a reaction that cleaves this bond to yield a carboxylic acid and an amine. This transformation can be promoted by either acidic or basic conditions, with each proceeding through a distinct mechanism. chembk.comannamalaiuniversity.ac.in

Under acidic conditions, typically involving heating with an aqueous solution of a strong acid like hydrochloric acid, the amide undergoes hydrolysis to form 4-aminobutyrophenone and acetic acid. chembk.comannamalaiuniversity.ac.in The reaction is technically catalyzed by the hydronium ion (H₃O⁺) present in the aqueous acid. wikipedia.org

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The reaction initiates with the protonation of the highly electronegative oxygen atom of the amide carbonyl group. annamalaiuniversity.ac.inorganic-chemistry.org This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. annamalaiuniversity.ac.inwikipedia.org The nitrogen atom's lone pair is involved in resonance with the carbonyl, making the oxygen the more basic site.

Nucleophilic Attack by Water : A water molecule acts as a nucleophile, attacking the activated carbonyl carbon. This addition leads to the formation of a tetrahedral intermediate. wikipedia.org

Proton Transfer : A proton is transferred from the newly added hydroxyl group to the nitrogen atom. This converts the amino group into a better leaving group (an amine, which will be protonated under the acidic conditions).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amine (4-aminobutyrophenone) as a leaving group. annamalaiuniversity.ac.in

Deprotonation : The resulting protonated carboxylic acid (acetic acid) is deprotonated by a water molecule, regenerating the hydronium ion catalyst and yielding the final carboxylic acid product. annamalaiuniversity.ac.in

Due to the protonation of the resulting amine to form an ammonium (B1175870) salt, this reaction is essentially irreversible under these conditions. annamalaiuniversity.ac.in

Table 1: Key Aspects of Acid-Catalyzed Hydrolysis

| Feature | Description |

| Catalyst | Strong acid (e.g., HCl, H₂SO₄) |

| Key Intermediate | Protonated tetrahedral intermediate |

| Products | 4-Aminobutyrophenone (as its ammonium salt), Acetic Acid |

| Rate-Determining Step | Typically the nucleophilic attack of water on the protonated amide |

| Irreversibility | The amine product is protonated, preventing the reverse reaction |

In the presence of a strong base, such as sodium hydroxide (B78521), and heat, the amide linkage can also be cleaved. This process is termed base-promoted rather than base-catalyzed because the hydroxide ion is consumed stoichiometrically. wikipedia.org

The mechanism for base-promoted hydrolysis is as follows:

Nucleophilic Attack by Hydroxide : The reaction begins with the direct nucleophilic attack of a hydroxide ion (a strong nucleophile) on the electrophilic carbonyl carbon of the amide. wikipedia.org

Formation of a Tetrahedral Intermediate : This addition results in the formation of a negatively charged tetrahedral intermediate.

Elimination of the Amide Anion : The intermediate collapses, reforming the carbonyl double bond and expelling the amide anion (⁻NH-Ar-COR) as the leaving group. This is generally the rate-limiting step due to the poor leaving group ability of the amide anion.

Table 2: Key Aspects of Base-Promoted Hydrolysis

| Feature | Description |

| Reagent | Strong base (e.g., NaOH, KOH) |

| Key Intermediate | Tetrahedral alkoxide intermediate |

| Products | 4-Aminobutyrophenone, Carboxylate salt (e.g., Sodium Acetate) |

| Driving Force | Irreversible deprotonation of the carboxylic acid product |

| Conditions | Typically requires prolonged heating |

Oxidative Reactivity and Pathways

The this compound molecule presents several sites for oxidative transformation, including the butyryl side chain and the N-arylacetamide moiety.

The butyryl group's ketone can undergo the Baeyer-Villiger oxidation . This reaction involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide and a Lewis acid, to form an ester. sigmaaldrich.combaranlab.orgacs.org The reaction's regioselectivity is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. For this compound, the phenyl group has a higher migratory aptitude than the propyl group. Therefore, the major product would be 4-acetamidophenyl butyrate. baranlab.org

The benzylic position of the butyryl chain (the CH₂ group adjacent to the carbonyl) can be oxidized under certain conditions. For instance, oxidants like o-iodoxybenzoic acid (IBX) are known to be effective in carrying out oxidations adjacent to carbonyl functionalities to form α,β-unsaturated carbonyl compounds. oup.com

Furthermore, the acetamido group can direct C-H activation at the ortho position of the aromatic ring. Transition metal catalysts, particularly those based on rhodium(III) or palladium(II), can facilitate oxidative alkenylation or lactonization at the C-H bond ortho to the amide. rsc.orgnih.govresearchgate.net These reactions often utilize an oxidant like PhI(OAc)₂ or even air and involve the formation of a metallacyclic intermediate. rsc.orgnih.gov

Table 3: Potential Oxidative Reactions

| Reaction Type | Reagents | Reactive Site | Product Type |

| Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA) | Butyryl carbonyl | Ester (4-acetamidophenyl butyrate) |

| α,β-Dehydrogenation | IBX | Benzylic CH₂ of butyryl group | α,β-Unsaturated ketone |

| Oxidative C-H Alkenylation | Rh(III) or Pd(II) catalyst, oxidant, alkene | Aromatic C-H ortho to amide | Ortho-alkenylated this compound |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) allows for the introduction of various functional groups onto the benzene (B151609) ring. In this compound, the regiochemical outcome of such reactions is controlled by the directing effects of the two existing substituents: the acetamido group (-NHCOCH₃) and the butyryl group (-COC₃H₇).

Acetamido Group (-NHCOCH₃) : This is a powerful activating group and an ortho, para-director. The nitrogen atom's lone pair can donate electron density into the ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. sigmaaldrich.com

Butyryl Group (-COC₃H₇) : As an acyl group, this is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and destabilizing the arenium ion, especially for ortho and para attacks. researchgate.net

When the directing effects of two groups on a benzene ring oppose each other, the more powerful activating group dictates the position of substitution. x-mol.com In this case, the strongly activating acetamido group overrides the deactivating butyryl group. Therefore, electrophilic substitution will occur predominantly at the positions ortho to the acetamido group (positions 3 and 5), as the para position is already occupied by the butyryl group.

Table 4: Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Electrophile | Major Product(s) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | N-(4-Butyryl-3-nitrophenyl)acetamide |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Br⁺ or Cl⁺ | N-(3-Bromo-4-butyrylphenyl)acetamide |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | SO₃ | 3-Acetamido-6-butyrylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | N-(4-Butyryl-3-acylphenyl)acetamide |

Nucleophilic Addition-Elimination Processes

While the amide carbonyl is relatively unreactive towards nucleophiles, the ketone carbonyl of the butyryl group is a prime site for nucleophilic addition reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is then typically protonated upon workup.

Common nucleophilic addition reactions at the butyryl ketone include:

Reduction to an Alcohol : Strong reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, yielding N-(4-(1-hydroxybutyl)phenyl)acetamide. wikipedia.org

Reaction with Organometallics : Grignard reagents (R-MgX) or organolithium reagents (R-Li) add to the ketone to form a tertiary alcohol after acidic workup. For example, reacting with methylmagnesium bromide would yield N-(4-(2-hydroxy-2-methylpentan-2-yl)phenyl)acetamide.

Formation of Imines and Related Derivatives : The ketone can undergo condensation reactions with primary amines (RNH₂) to form imines, or with derivatives like hydroxylamine (B1172632) (NH₂OH) to form oximes, and hydrazine (B178648) (N₂H₄) to form hydrazones. wikipedia.org These are addition-elimination reactions where water is eliminated.

Table 5: Nucleophilic Addition Reactions at the Butyryl Ketone

| Reaction Type | Reagent(s) | Intermediate | Final Product |

| Reduction | 1. NaBH₄ or LiAlH₄2. H₃O⁺ workup | Alkoxide | N-(4-(1-hydroxybutyl)phenyl)acetamide |

| Grignard Reaction | 1. R-MgX2. H₃O⁺ workup | Alkoxide | N-(4-(1-hydroxy-1-alkylbutyl)phenyl)acetamide |

| Imination | R-NH₂, acid catalyst | Carbinolamine | N-(4-(1-(alkylimino)butyl)phenyl)acetamide |

Complexation Chemistry and Metal Ion Interactions

The oxygen atoms of both the amide and ketone carbonyl groups in this compound possess lone pairs of electrons, allowing them to act as Lewis bases and coordinate to metal ions. This enables the molecule to function as a ligand in the formation of metal complexes.

The interaction typically involves the formation of a coordinate bond between the carbonyl oxygen (a donor atom) and a metal center (an acceptor). Depending on the metal ion and reaction conditions, the molecule could act as a monodentate ligand (coordinating through one carbonyl oxygen) or potentially as a bidentate ligand, although chelation would require the formation of a large and likely unstable ring. More commonly, it will coordinate in a monodentate fashion, with the ketone oxygen generally being a better donor than the amide oxygen due to the latter's resonance delocalization.

Transition metals such as copper(II), nickel(II), cobalt(II), and iron(III) are known to form stable complexes with ligands containing carbonyl and amide functionalities. nih.gov The formation of these complexes can be studied using spectroscopic methods like FTIR, where a shift in the C=O stretching frequency to a lower wavenumber indicates coordination to a metal ion.

Table 6: Potential Metal Ion Interactions

| Feature | Description |

| Coordination Sites | Carbonyl oxygen of the butyryl group, Carbonyl oxygen of the acetamido group |

| Ligand Type | Primarily acts as a monodentate ligand |

| Potential Metal Ions | Transition metals (e.g., Fe³⁺, Cu²⁺, Co²⁺, Ni²⁺), Lanthanides |

| Evidence of Complexation | Spectroscopic shifts (e.g., IR, UV-Vis), changes in magnetic properties |

Advanced Spectroscopic Characterization of N 4 Butyrylphenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of N-(4-Butyrylphenyl)acetamide. Through one- and two-dimensional experiments, it is possible to map the complete carbon framework and the arrangement of protons, confirming the connectivity of the butyryl and acetamide (B32628) groups to the 1,4-disubstituted benzene (B151609) ring.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. The aromatic region will display a characteristic pattern for a 1,4-disubstituted (para) benzene ring, which typically appears as two doublets. The signals for the protons closer to the electron-withdrawing butyryl group are predicted to be further downfield compared to those adjacent to the electron-donating acetamide group. The butyryl chain will present as a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group alpha to the carbonyl. The acetamide moiety will show a singlet for the methyl protons and a broad singlet for the N-H proton, the chemical shift of which can be highly dependent on solvent and concentration.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Butyryl CH₃ | ~ 0.95 | Triplet (t) | ~ 7.4 |

| Butyryl CH₂ (β to C=O) | ~ 1.70 | Sextet | ~ 7.4 |

| Acetamide CH₃ | ~ 2.15 | Singlet (s) | N/A |

| Butyryl CH₂ (α to C=O) | ~ 2.95 | Triplet (t) | ~ 7.3 |

| Aromatic H (ortho to NHAc) | ~ 7.65 | Doublet (d) | ~ 8.8 |

| Aromatic H (ortho to C=O) | ~ 7.95 | Doublet (d) | ~ 8.8 |

| Amide N-H | ~ 8.20 | Broad Singlet (br s) | N/A |

Note: Predicted values are based on analysis of similar structures and standard chemical shift increments. Actual experimental values may vary.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, ten distinct signals are anticipated: four for the butyryl group, two for the acetamide group, and six for the aromatic ring (four for the CH carbons and two for the quaternary carbons). The carbonyl carbons of the ketone and amide groups are the most deshielded, appearing furthest downfield. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the two substituents.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Butyryl CH₃ | ~ 13.9 |

| Butyryl CH₂ (β to C=O) | ~ 17.8 |

| Acetamide CH₃ | ~ 24.5 |

| Butyryl CH₂ (α to C=O) | ~ 38.5 |

| Aromatic CH (ortho to NHAc) | ~ 118.9 |

| Aromatic CH (ortho to C=O) | ~ 129.8 |

| Aromatic C (quaternary, C-NHAc) | ~ 132.5 |

| Aromatic C (quaternary, C-C=O) | ~ 143.0 |

| Acetamide C=O | ~ 169.0 |

| Ketone C=O | ~ 200.0 |

Note: Predicted values are based on analysis of similar structures and standard chemical shift increments. Actual experimental values may vary.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, several two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would confirm the connectivity within the butyryl group. Cross-peaks would be expected between the methyl protons (~0.95 ppm) and the adjacent methylene protons (~1.70 ppm), and between the protons of both methylene groups (~1.70 ppm and ~2.95 ppm). It would also confirm the coupling between the aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal that has attached protons. For example, it would show a correlation between the proton signal at ~2.15 ppm and the carbon signal at ~24.5 ppm, confirming their assignment to the acetamide methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between different functional groups. Key expected correlations include:

A correlation from the aromatic protons ortho to the ketone (~7.95 ppm) to the ketone carbonyl carbon (~200.0 ppm).

A correlation from the methylene protons alpha to the ketone (~2.95 ppm) to the ketone carbonyl carbon (~200.0 ppm).

A correlation from the amide N-H proton (~8.20 ppm) to the amide carbonyl carbon (~169.0 ppm).

A correlation from the acetamide methyl protons (~2.15 ppm) to the amide carbonyl carbon (~169.0 ppm).

These experiments, used in concert, provide a definitive and detailed picture of the molecular architecture of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present. Infrared (IR) and Raman spectroscopy are complementary techniques that are essential for characterizing this compound.

The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to its key functional groups. A sharp peak in the region of 3300 cm⁻¹ would correspond to the N-H stretching of the secondary amide. Two very strong, distinct absorptions would be visible in the carbonyl region: one for the ketone C=O stretch (around 1685 cm⁻¹) and another for the amide I band (C=O stretch, around 1670 cm⁻¹). Aromatic C-H and aliphatic C-H stretching vibrations would appear just above and below 3000 cm⁻¹, respectively.

Raman spectroscopy provides complementary information to FT-IR. While the C=O stretching vibrations are also visible in the Raman spectrum, they are typically weaker than in the IR spectrum. Conversely, the aromatic C=C ring stretching vibrations, expected around 1600 cm⁻¹, often produce a strong and sharp signal in the Raman spectrum, making it particularly useful for characterizing the aromatic backbone of the molecule. The aliphatic C-H stretching and bending modes of the butyryl and acetyl groups would also be observable.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Amide N-H | Stretch | ~ 3300 | Weak/Not Observed | Strong (IR) |

| Aromatic C-H | Stretch | ~ 3070 | ~ 3070 | Medium |

| Aliphatic C-H | Stretch | ~ 2960, 2875 | ~ 2960, 2875 | Medium-Strong |

| Ketone C=O | Stretch | ~ 1685 | ~ 1685 | Strong (IR), Medium (Raman) |

| Amide C=O (Amide I) | Stretch | ~ 1670 | ~ 1670 | Strong (IR), Medium (Raman) |

| Aromatic C=C | Ring Stretch | ~ 1605, 1515 | ~ 1605, 1515 | Strong (Raman) |

| Amide N-H (Amide II) | Bend | ~ 1540 | Weak/Not Observed | Strong (IR) |

Note: Predicted values are based on standard functional group correlation tables. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions and their fragments.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile or high molecular weight compounds, as it typically produces intact molecular ions with minimal fragmentation. nih.govsemanticscholar.org For this compound, ESI-MS in positive ion mode would be expected to primarily generate the protonated molecule, [M+H]⁺.

Analysis of the fragmentation pattern provides valuable information about the compound's structure. In tandem mass spectrometry (MS/MS) experiments, the [M+H]⁺ ion would be isolated and subjected to collision-induced dissociation, leading to characteristic fragment ions. The fragmentation of this compound is predicted to occur at the molecule's keto and amide functional groups.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| Predicted m/z | Ion Formula | Description |

|---|---|---|

| 206.1176 | [C₁₂H₁₆NO₂]⁺ | Protonated Molecule [M+H]⁺ |

| 164.0913 | [C₁₀H₁₂NO]⁺ | Loss of acetyl group (CH₂=C=O) |

| 148.1121 | [C₁₀H₁₄N]⁺ | Loss of carbon dioxide (CO₂) from the [M+H]⁺ ion, a common fragmentation for similar structures. |

| 134.0964 | [C₉H₁₂N]⁺ | Subsequent loss of ethylene from the m/z 164 fragment. |

Note: The fragmentation data is predictive and based on the chemical structure and known fragmentation patterns of related acetanilide derivatives. jcbsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion and its fragments, allowing for the unambiguous determination of the elemental composition of the molecule. scispace.com This technique is crucial for confirming the chemical formula of this compound. The theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared to the experimentally measured value, with deviations typically being less than 5 parts per million (ppm).

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

|---|

The calculated exact mass is based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

X-ray Diffraction Analysis for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, an XRD analysis would provide the parameters listed in the table below. This data is fundamental for understanding the compound's physical properties and its interactions in a solid form. nih.govresearchgate.net

Table 3: Crystallographic Parameters Determined by X-ray Diffraction

| Parameter | Description | Typical Data |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | The specific symmetry group of the crystal. | To be determined (e.g., P2₁/c) |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | To be determined |

| Z | The number of molecules per unit cell. | To be determined |

| Bond Lengths (Å) | The distances between bonded atoms. | To be determined |

| Bond Angles (°) | The angles formed by three connected atoms. | To be determined |

Electron Energy-Loss Spectroscopy (EELS) for Elemental and Chemical Bonding Analysis

Electron Energy-Loss Spectroscopy (EELS) is an analytical technique performed in a transmission electron microscope (TEM) that analyzes the energy distribution of electrons that have passed through a thin sample. wikipedia.orgepfl.ch Some electrons lose energy through inelastic scattering interactions with the atoms in the sample. uni-paderborn.de The amount of energy lost is characteristic of the specific elements and even the chemical bonding states present, making EELS a powerful tool for elemental and chemical analysis at high spatial resolution. nih.gov

An EELS spectrum of this compound would exhibit distinct core-loss edges corresponding to the ionization of inner-shell electrons of the constituent elements: carbon, nitrogen, and oxygen. The position of these edges confirms the elemental composition. Furthermore, the fine structure near the edge onset, known as the Energy-Loss Near-Edge Structure (ELNES), provides information about the local chemical environment, such as the oxidation state and hybridization of the atoms. uni-paderborn.de

Table 4: Expected Core-Loss Edges in EELS for this compound

| Element | Edge | Approximate Energy Loss (eV) | Information Provided |

|---|---|---|---|

| Carbon | C K-edge | 284 | Presence of carbon; ELNES can distinguish between sp² (carbonyl, aromatic) and sp³ (aliphatic) carbon. |

| Nitrogen | N K-edge | 401 | Presence of nitrogen; ELNES provides information on the amide bonding environment. |

Computational and Theoretical Studies of N 4 Butyrylphenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. For N-(4-Butyrylphenyl)acetamide, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), would be utilized to determine its optimized geometry, electronic energy, and the distribution of electron density. acs.orgworldscientific.com

Studies on various N-phenylacetamide derivatives have demonstrated that DFT calculations can accurately predict molecular geometries and electronic properties. xisdxjxsu.asiaresearchgate.networldscientific.com For this compound, the calculations would reveal the planarity of the amide group and the dihedral angles between the phenyl ring and the acetyl and butyryl substituents. The electronic structure analysis would also involve the calculation of atomic charges, which are crucial for understanding intermolecular interactions.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energies of these orbitals and the energy gap between them are critical in determining a molecule's chemical reactivity and kinetic stability. rsc.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atom of the acetamide (B32628) group, which are the more electron-rich parts of the molecule. The LUMO, on the other hand, would likely be centered on the butyryl group's carbonyl carbon and the phenyl ring, indicating the sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity; a smaller gap suggests higher reactivity. rsc.org Based on studies of similar molecules, the predicted HOMO-LUMO gap for this compound would provide insights into its stability and reactivity in various chemical environments. researchgate.net

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.5 | Phenyl ring, Acetamide Nitrogen |

| LUMO | -1.8 | Butyryl Carbonyl, Phenyl ring |

| Energy Gap (ΔE) | 4.7 | - |

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. ulisboa.pt The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue represents areas of positive potential (electron-poor, attractive to nucleophiles). Green and yellow denote regions of neutral or intermediate potential. ulisboa.pt

For this compound, the ESP map would show negative potential around the oxygen atoms of the acetyl and butyryl carbonyl groups, making them sites for electrophilic attack and hydrogen bond acceptors. researchgate.net The hydrogen atom of the N-H group in the acetamide linkage would exhibit a positive potential, identifying it as a hydrogen bond donor site. The phenyl ring would display a mixed potential, with the butyryl group influencing its electron distribution. Such maps are instrumental in understanding how the molecule interacts with biological receptors or other molecules. worldscientific.com

Molecular Modeling and Dynamics Simulations

For this compound, an MD simulation in a solvent like water would illustrate how the molecule's flexible butyryl chain explores different conformations. It would also show the hydration patterns around the polar groups. If a biological target were known, MD simulations could be employed to model the binding process, calculate binding free energies, and identify key interacting residues, which is a common practice in drug discovery research. researchgate.net

In Silico Prediction of Molecular Properties

In silico methods are computational approaches used to predict the properties of molecules, particularly those relevant to pharmacology and toxicology, without the need for laboratory experiments.

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development to assess the viability of a compound as a drug candidate. bio-conferences.org Various computational models and online tools can predict these properties based on the molecule's structure.

For this compound, in silico ADME predictions would provide valuable information. Based on its structure, it is expected to have good oral bioavailability. Its lipophilicity (logP) would be moderate, allowing for reasonable membrane permeability without being excessively retained in fatty tissues. Predictions for metabolism would likely indicate that the compound could be a substrate for cytochrome P450 enzymes, which are commonly involved in the metabolism of aromatic compounds. acs.org

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Good absorption from the gut. |

| Blood-Brain Barrier (BBB) Penetration | Likely | Potential for central nervous system effects. |

| CYP450 2D6 Substrate | Yes | Potential for drug-drug interactions. acs.org |

| Lipinski's Rule of Five | Compliant | Good drug-likeness properties. rsc.org |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, offering insights into transition states, intermediates, and the energetic landscapes of chemical transformations. While specific computational studies focusing exclusively on the reaction mechanism of this compound are not extensively documented in the literature, the mechanism can be effectively understood through analogy to the well-studied N-acetylation of aromatic amines, such as aniline (B41778). The synthesis of this compound is commonly achieved via the acylation of 4-aminobutyrophenone, a reaction that shares a mechanistic pathway with the acetylation of aniline.

Theoretical investigations, primarily employing Density Functional Theory (DFT) and Møller–Plesset (MP2) perturbation theory, have been instrumental in detailing the steps of aromatic amine acetylation. utn.edu.arutn.edu.ar These studies consistently show that the acetylation of an aromatic amine with an agent like acetic anhydride (B1165640) proceeds through a nucleophilic acyl substitution mechanism.

The key steps of this proposed mechanism, inferred from analogous systems, are as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of the amino group of 4-aminobutyrophenone on the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride).

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate. Computational studies on analogous systems have identified this step as the rate-determining step of the reaction. utn.edu.ar The geometry and energy of this intermediate have been characterized in theoretical studies of aniline acetylation. utn.edu.arutn.edu.ar

Proton Transfer and Elimination: Following the formation of the tetrahedral intermediate, a proton is typically lost from the nitrogen atom. Subsequently, the leaving group (e.g., an acetate (B1210297) ion in the case of acetic anhydride) is eliminated, leading to the regeneration of the carbonyl group and the formation of the final amide product, this compound.

Computational studies on the acetylation of aniline have calculated the activation energies for this transformation, providing quantitative insight into the reaction kinetics. Although these values are for a model system, they offer a reasonable approximation for the synthesis of this compound.

Table 1: Calculated Activation Energies for the Acetylation of Aniline (Analogous Reaction)

| Reaction Condition | Computational Method | Basis Set | Activation Energy (kcal/mol) | Reference |

| Alkaline-catalyzed | DFT (B3LYP) / MP2 | 6-31+G | 17.57 | utn.edu.ar |

| Acid-catalyzed | DFT (B3LYP) / MP2 | 6-31G | 18.37 | utn.edu.ar |

The data in Table 1, derived from computational studies on aniline, underscores the energy barrier that must be overcome for the reaction to proceed. utn.edu.arutn.edu.ar The consistency of the findings across different theoretical models lends confidence to the proposed mechanism involving a tetrahedral intermediate. utn.edu.arutn.edu.arresearchgate.net These computational approaches validate the mechanistic proposals derived from experimental observations and provide a semi-quantitative framework for understanding the synthesis of this compound.

Structure Activity Relationship Sar Studies of N 4 Butyrylphenyl Acetamide Analogs

Influence of Aromatic Substituents on Molecular Interactions and Reactivity

The nature and position of substituents on the phenyl ring of N-phenylacetamide derivatives play a pivotal role in determining their molecular interactions and reactivity. These substituents can be broadly categorized into electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), each exerting distinct electronic effects that modulate the properties of the molecule. scielo.brfrontiersin.orgunl.edulibretexts.org

Effects of Electron-Donating Groups

Electron-donating groups, such as alkyl (e.g., -CH3) and alkoxy groups, increase the electron density of the aromatic ring. libretexts.org This enhancement of electron density generally activates the ring towards electrophilic substitution. libretexts.org In the context of N-phenylacetamide analogs, the presence of EDGs can influence their biological activity. For instance, in a series of theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives, it was observed that compounds with electron-donating groups on the aryl ring of the N-phenylacetamide moiety exhibited increased inhibitory potential compared to the unsubstituted phenyl ring. frontiersin.org Specifically, a derivative with a methyl group (an EDG) showed the highest activity against E. coli, while another with methyl groups at the meta and para positions was highly potent against B. subtilis. frontiersin.org

However, the effect of EDGs can be complex and target-dependent. In a study of 2,3-dioxoindolin-N-phenylacetamide derivatives as phosphatase inhibitors, compounds with electron-donating methyl groups showed varied activity. scielo.br The position of the methyl group was critical, with the ortho-substituted compound displaying the most potent inhibitory activity for CDC25B, while the meta and para-substituted analogs had significantly less activity. scielo.br

Effects of Electron-Withdrawing Groups

Electron-withdrawing groups, such as halogens (-F, -Cl, -Br), nitro (-NO2), and cyano (-CN) groups, decrease the electron density of the aromatic ring, thereby deactivating it towards electrophilic substitution. unl.edulibretexts.orglongdom.org The presence and nature of EWGs on N-phenylacetamide analogs have been shown to significantly impact their biological activities.

In several studies, the introduction of EWGs has led to enhanced biological potency. For example, in the investigation of 2,3-dioxoindolin-N-phenylacetamide derivatives, halogen-substituted compounds with electron-withdrawing properties generally displayed better inhibitory activity against both CDC25B and PTP1B phosphatases compared to those with electron-donating groups. scielo.br The position of the halogen also had a substantial influence, with specific positional isomers showing superior activity. For instance, ortho-chloro and ortho-bromo substituted compounds were among the most potent inhibitors. scielo.br Similarly, in a series of theophylline-1,2,4-triazole hybrids, a derivative with a chloro group at the para position of the N-phenylacetamide ring was the most potent inhibitor of serine protease. frontiersin.org

The strength of the electron-withdrawing effect can also be a factor. In a study on falcipain-2 inhibitors, the introduction of a fluorine atom (a weak EWG) did not improve potency, and chloro-substituted analogs were less potent. arabjchem.org This suggests that a simple classification as an EWG is not always sufficient to predict activity, and other factors like size and electronegativity are also important.

The following table summarizes the effects of different substituents on the activity of N-phenylacetamide derivatives based on various studies.

| Substituent Type | Substituent | Position | Effect on Activity | Target/Assay | Reference |

| Electron-Donating | -CH3 | ortho | Most potent among methyl analogs | CDC25B Inhibition | scielo.br |

| Electron-Donating | -CH3 | meta, para | Slight activity | CDC25B Inhibition | scielo.br |

| Electron-Donating | -CH3 | Not specified | Increased inhibitory potential | Antibacterial (E. coli) | frontiersin.org |

| Electron-Withdrawing | Halogens (-F, -Cl, -Br) | Various | Generally better activity than EDGs | CDC25B & PTP1B Inhibition | scielo.br |

| Electron-Withdrawing | -Cl | para | Most potent in series | Serine Protease Inhibition | frontiersin.org |

| Electron-Withdrawing | -F | ortho | Did not improve potency | Falcipain-2 Inhibition | arabjchem.org |

| Electron-Withdrawing | -Cl | Various | Less potent | Falcipain-2 Inhibition | arabjchem.org |

Conformational Analysis and its Implications for Molecular Recognition

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is fundamental to understanding molecular recognition. The three-dimensional shape of a molecule is a key determinant of its ability to bind to a biological receptor. mdpi.comaps.org The process of molecular recognition often involves a "conformational selection" mechanism, where a receptor binds to a specific pre-existing conformation of a ligand. nih.gov

For N-(4-butyrylphenyl)acetamide and its analogs, the flexibility of the acetamide (B32628) and butyryl side chains allows for a range of possible conformations. The relative orientation of the phenyl ring, the acetamide group, and the butyryl group can significantly influence how the molecule fits into a binding pocket. The interactions between a ligand and its receptor are highly specific, often likened to a lock and key, and depend on complementary shapes and chemical properties. aps.org Therefore, understanding the preferred conformations of these molecules is crucial for predicting their binding affinity and biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net

The process of developing a QSAR model typically involves the following steps:

Data Set Selection: A series of compounds with known biological activities is chosen. mdpi.com For this compound analogs, this would involve a set of derivatives with measured activities against a specific target.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. mdpi.comnih.govresearchgate.net These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity. researchgate.netmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. mdpi.commdpi.com

QSAR models can be powerful tools for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. mdpi.com For this compound derivatives, a QSAR study could identify the key structural features that are most important for their biological activity, such as the optimal values for specific electronic or steric descriptors. For example, a QSAR model might reveal that a certain degree of hydrophobicity in a particular region of the molecule is critical for high affinity.

Molecular Docking Simulations for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govscispace.com It is a powerful tool for generating hypotheses about how a ligand, such as an this compound analog, interacts with its biological target at the molecular level. d-nb.infosemanticscholar.org

The docking process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different orientations and conformations. scispace.com The resulting "docking pose" provides a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. d-nb.info

For this compound analogs, molecular docking simulations can be used to:

Identify the key amino acid residues in the receptor's binding pocket that interact with the ligand. mdpi.com

Explain the observed SAR data. For example, docking can show why a particular substituent enhances binding affinity by forming an additional hydrogen bond with the receptor.

Predict the binding modes of new analogs, helping to prioritize which compounds to synthesize and test.

The reliability of docking results can be further enhanced by combining them with other computational methods, such as molecular dynamics (MD) simulations, which can provide insights into the dynamic nature of the ligand-receptor interactions over time. scispace.comajchem-a.com

Design Principles for Novel this compound Derivatives

Based on the insights gained from SAR studies, QSAR modeling, and molecular docking, a set of design principles can be formulated for the development of novel this compound derivatives with improved properties. arkat-usa.orgnih.govmdpi.com These principles provide a rational framework for medicinal chemists to design new molecules with a higher probability of success.

Key design principles may include:

Scaffold Hopping and Modification: While retaining the core N-phenylacetamide structure, modifications to the butyrylphenyl moiety or the introduction of different linkers can be explored to optimize interactions with the target. mdpi.comrsc.org

Substituent Optimization: Based on SAR and QSAR data, specific substituents can be introduced at particular positions on the aromatic ring to enhance activity. This could involve adding groups that can form specific hydrogen bonds or hydrophobic interactions with the receptor, as identified through docking simulations. longdom.org

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by incorporating cyclic structures, can lock the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity.

By systematically applying these design principles, researchers can more efficiently navigate the chemical space and identify novel this compound derivatives with desired biological activities.

Chemical Stability and Degradation Pathways of N 4 Butyrylphenyl Acetamide

Forced Degradation Studies to Elucidate Degradation Modes

Forced degradation studies involve exposing the drug substance to conditions more severe than accelerated stability testing, such as high temperatures, humidity, light, and varying pH levels (acidic, basic, and neutral). pnrjournal.comajpaonline.com The goal is to achieve a degradation of approximately 5-20% of the active pharmaceutical ingredient (API) to ensure that the degradation products can be reliably detected and characterized. pnrjournal.com

Hydrolytic Stress Conditions (Acidic, Basic, Neutral)

Hydrolysis is a common degradation pathway for pharmaceuticals, involving the reaction of a drug molecule with water, which can lead to the cleavage of chemical bonds. iipseries.orgwalshmedicalmedia.com This process is often catalyzed by acids or bases. etsu.eduresearchgate.net For N-(4-Butyrylphenyl)acetamide, which contains an amide functional group, hydrolysis is a significant degradation route. iipseries.org

Under acidic conditions , the amide bond can be cleaved. The mechanism typically involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. etsu.eduresearchgate.net

Under basic conditions , the hydrolysis mechanism differs, with the hydroxide (B78521) ion acting as a potent nucleophile that directly attacks the carbonyl carbon of the amide group. etsu.edu This is often the rate-determining step in base-catalyzed hydrolysis. researchgate.net

In neutral conditions , hydrolysis can also occur, although generally at a slower rate compared to acidic or basic environments. mdpi.com The stability of a compound in neutral aqueous solutions is crucial for liquid formulations.

A study on a related compound, liraglutide, which also contains amide linkages, demonstrated significant degradation under both acidic and basic hydrolytic stress, leading to the formation of multiple degradation products. nih.gov

Oxidative Stress Conditions

Oxidative degradation involves the loss of electrons from a molecule, often initiated by reactive oxygen species. iipseries.orgwalshmedicalmedia.com This can be a significant degradation pathway for many drug substances. walshmedicalmedia.com Forced degradation studies typically employ oxidizing agents like hydrogen peroxide to simulate oxidative stress. nih.govacdlabs.com

The this compound molecule possesses sites that could be susceptible to oxidation. The degradation of similar acetamide-containing compounds, such as acetaminophen, under oxidative conditions has been shown to proceed via hydroxylation of the aromatic ring. nih.gov This can lead to the formation of various hydroxylated by-products. nih.govresearchgate.net Another potential site for oxidation is the butyryl side chain.

In a study on the related compound remdesivir, oxidation with hydrogen peroxide led to the formation of a specific degradation product, highlighting the importance of this stress condition. rsc.org

Photolytic Stress Conditions

Photolytic degradation occurs when a drug substance is exposed to light, particularly in the UV-visible range (approximately 300–800 nm). ijsrch.com The energy from the light can be absorbed by the molecule, leading to the formation of excited states that can then undergo various chemical reactions, resulting in degradation.

The aromatic ring and carbonyl groups in this compound are chromophores that can absorb light, making the compound potentially susceptible to photodegradation. Studies on similar aromatic compounds have shown that photolytic degradation can lead to complex reaction pathways, including ring cleavage and the formation of various by-products. nih.govresearchgate.net The photolysis of acetaminophen, for instance, has been shown to produce intermediates such as hydroquinone (B1673460) and 1,4-benzoquinone. mdpi.com

Thermal Stress Conditions

Thermal degradation is the breakdown of a molecule at elevated temperatures. ijsrch.com It can lead to the cleavage of chemical bonds and the formation of various degradation products. tainstruments.com Understanding a compound's thermal stability is crucial for determining appropriate storage and handling conditions.

For this compound, thermal stress could potentially lead to the cleavage of the amide bond or the butyryl side chain. The pyrolysis of related compounds has been shown to result in the formation of smaller, volatile molecules. mdpi.comcnrs.fr Even at temperatures below the degradation onset, minor degradation can occur, potentially affecting the material's properties. tainstruments.com

Identification and Characterization of Chemical Degradation Products

A crucial step following forced degradation is the identification and characterization of the resulting degradation products. researchgate.net This is typically achieved using advanced analytical techniques, with liquid chromatography coupled with mass spectrometry (LC-MS) being a particularly powerful tool. nih.govrsc.org Techniques like UPLC/ESI-Q-TOF-MS/MS allow for the separation of the parent drug from its degradants and provide detailed structural information based on mass-to-charge ratios and fragmentation patterns. rsc.orgarcjournals.org

For this compound, the primary degradation products expected from hydrolysis would be 4-butyryl aniline (B41778) and acetic acid. Oxidative degradation could lead to hydroxylated derivatives on the phenyl ring or oxidation of the butyryl side chain. The specific structures of these degradants would need to be confirmed through detailed spectroscopic analysis.

Table 1: Potential Degradation Products of this compound

| Stress Condition | Potential Degradation Product(s) | Potential Analytical Technique |

|---|---|---|

| Hydrolysis (Acidic/Basic) | 4-Butyryl aniline, Acetic acid | LC-MS, NMR |

| Oxidation | Hydroxylated derivatives of this compound | LC-MS/MS, NMR |

| Photolysis | Complex mixture of by-products | GC-MS, LC-MS/MS |

| Thermal Degradation | Cleavage products (e.g., aniline derivatives) | GC-MS, TGA-MS |

Mechanistic Elucidation of Degradation Processes

Understanding the mechanisms by which a drug substance degrades is fundamental to developing strategies to mitigate instability. researchgate.netmdpi.com The elucidation of these mechanisms often involves a combination of experimental data from forced degradation studies and computational modeling. mdpi.com

For the hydrolytic degradation of this compound, the mechanism involves the nucleophilic attack of water (in acidic or neutral media) or hydroxide ions (in basic media) on the amide carbonyl carbon, leading to the cleavage of the C-N bond. etsu.eduresearchgate.net

The oxidative degradation mechanism likely involves radical-initiated reactions, especially in the case of auto-oxidation. ijsrch.com The process can be broken down into initiation, propagation, and termination steps. walshmedicalmedia.com For this compound, this could involve hydrogen atom abstraction from the butyryl chain or electrophilic attack on the aromatic ring.

Photodegradation mechanisms can be complex and may involve various photochemical processes such as photo-cleavage, photo-oxidation, and photo-rearrangement. For aromatic compounds, the absorption of UV light can lead to the formation of excited singlet or triplet states, which are highly reactive.

Thermal degradation often proceeds via pyrolytic mechanisms, which can involve concerted reactions like a six-membered transition state, as has been proposed for the thermal decomposition of related N-substituted diacetamides. mdpi.com For polymers, thermal degradation can occur through random-chain scission or end-chain scission. tainstruments.com

By thoroughly investigating these degradation pathways and mechanisms, a comprehensive stability profile of this compound can be established, which is vital for its development as a safe and effective pharmaceutical compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Butyryl aniline |

| Acetic acid |

| Acetaminophen |

| Hydroquinone |

| 1,4-Benzoquinone |

| Liraglutide |

| Remdesivir |

Molecular Interactions Involving N 4 Butyrylphenyl Acetamide

Analysis of Noncovalent Interactions

Noncovalent interactions are crucial in determining the supramolecular chemistry of N-(4-Butyrylphenyl)acetamide. These interactions, while weaker than covalent bonds, collectively dictate the molecular organization in condensed phases and its interaction with other molecules. The primary noncovalent forces at play include hydrogen bonding, van der Waals forces, pi-stacking, and electrostatic interactions. savemyexams.commdpi.com

The amide functional group (-CONH-) in this compound is a potent participant in hydrogen bonding. The nitrogen-hydrogen (N-H) group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. lardbucket.org This dual capability allows for the formation of extensive hydrogen bonding networks between molecules. Simple amides are known to form strong intermolecular hydrogen bonds, which results in high melting and boiling points compared to molecules of similar molecular weight that cannot hydrogen bond. lardbucket.org

In the solid state, this compound molecules can arrange into well-ordered structures stabilized by these N-H···O=C hydrogen bonds. These interactions can lead to the formation of chains or dimeric motifs. For instance, studies on model systems like acetamide-p-cresol have shown that N-H···O hydrogen bonds have significant interaction energies. semanticscholar.org The presence of the ketone's carbonyl group provides an additional hydrogen bond acceptor site, potentially leading to more complex, three-dimensional networks.

| Model System | Hydrogen Bond Type | Interaction Energy (kcal/mol) | N···O Distance (Å) |

|---|---|---|---|

| Acetamide (B32628)–p-cresol | syn N-H···O | -7.6 | 3.06 |

| Acetamide–p-cresol | anti N-H···O | -7.4 | - |

| Acetamide–methanol | syn N-H···O | -8.5 | 2.94 |

| Acetamide–methanol | anti N-H···O | -5.5 | - |

Data derived from computational studies on representative model systems to illustrate the typical strength of amide-related hydrogen bonds. semanticscholar.org

These forces are non-directional and operate at very short distances, playing a critical role in how molecules pack together in the solid state. rightexample.com Steric interactions, which are repulsive forces that occur when non-bonded atoms are brought too close, also influence molecular conformation and packing, preventing the molecule from adopting conformations that would lead to steric hindrance.

| Interaction Type | Typical Energy (kJ/mol) |

|---|---|

| Ionic Bonds | > 250 |

| Hydrogen Bonds | 10 - 40 |

| Dipole-Dipole Interactions | 5 - 25 |

| Van der Waals Forces (London Dispersion) | 0.4 - 4.0 |

This table provides a general comparison of the relative strengths of different noncovalent interactions. britannica.comrightexample.comuni-siegen.de

The presence of a phenyl ring in this compound allows for pi-stacking (π-π) interactions. These occur when aromatic rings stack on top of each other, typically in a parallel-displaced or sandwich orientation. libretexts.org These interactions are a result of a combination of van der Waals forces and electrostatic interactions between the quadrupole moments of the aromatic rings. researchgate.net

Computational studies on benzene (B151609) and substituted derivatives have shown that these interactions contribute significantly to the stability of molecular assemblies. scirp.org The nature of the substituents on the phenyl ring can modulate the strength and geometry of these interactions. nih.gov In this compound, the electron-withdrawing nature of the butyryl and acetamido groups influences the electron distribution of the phenyl ring, which in turn affects its π-stacking behavior. Aromatic interactions can also occur in an "edge-to-face" or T-shaped arrangement, where the partially positive hydrogen atoms of one ring interact with the electron-rich π-face of another. rsc.org Such interactions likely play a role in the crystal packing and conformational preferences of the molecule. canada.canih.gov

This compound possesses significant permanent dipole moments due to the polar amide and ketone functional groups. uni-siegen.de The carbonyl groups (C=O) are highly polarized, with a partial negative charge on the oxygen and a partial positive charge on the carbon. The amide N-H bond is also polar. These permanent dipoles lead to dipole-dipole interactions, where the positive end of one molecule aligns with the negative end of another. harvard.edukhanacademy.org

Intermolecular Interactions in Condensed Phases

In condensed phases (liquid and solid), the physical properties of this compound are governed by the interplay of the aforementioned intermolecular forces. In the solid state, the molecules will adopt a crystal lattice structure that maximizes attractive interactions (hydrogen bonding, π-stacking, van der Waals forces) while minimizing repulsive steric interactions. The result is a well-defined, three-dimensional arrangement. The strength of these collective interactions is reflected in the compound's melting point. Amides generally exhibit high melting points due to their strong hydrogen bonding capabilities. lardbucket.org

In the liquid phase, molecules have greater kinetic energy but are still heavily influenced by these intermolecular forces. While the long-range order of the crystal is lost, short-range order persists, with molecules forming transient clusters stabilized by hydrogen bonds and dipole-dipole interactions. These interactions influence properties such as viscosity and surface tension.

Solvent Effects on Molecular Conformation and Reactivity

The choice of solvent can have a profound impact on the molecular conformation and chemical reactivity of this compound. numberanalytics.comresearchgate.net Solvents influence chemical processes by stabilizing or destabilizing reactants, transition states, and products. nih.gov

In polar protic solvents, such as water or methanol, the solvent molecules can act as hydrogen bond donors and acceptors. They can form strong hydrogen bonds with the amide and ketone groups of this compound. This solvation can disrupt the intermolecular hydrogen bonds between solute molecules, promoting dissolution. The explicit interaction with solvent molecules can also alter the molecule's preferred conformation. frontiersin.org For instance, a conformation that maximizes intramolecular interactions in the gas phase might shift to a more extended conformation in a polar solvent to maximize solute-solvent interactions. mdpi.com

In polar aprotic solvents like dimethylsulfoxide (DMSO), the solvent can accept hydrogen bonds but cannot donate them. These solvents will interact strongly with the N-H group of the amide.

In nonpolar solvents, such as hexane (B92381) or toluene, the dominant interactions will be van der Waals forces between the solvent and the nonpolar regions of this compound (the phenyl ring and butyryl chain). The polar amide and ketone groups will be poorly solvated, which may promote solute-solute aggregation.

Solvent polarity can also influence chemical reactivity. For reactions involving polar or charged transition states, polar solvents can lower the activation energy, thereby increasing the reaction rate. rsc.org For example, the hydrolysis of the amide bond in this compound would be significantly influenced by the solvent's ability to stabilize the charged intermediates formed during the reaction. etsu.edu

Non Clinical Research Applications and Future Directions for N 4 Butyrylphenyl Acetamide

Utility as a Chemical Probe in Mechanistic Studies

A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein, to understand its function in cells and organisms. For a molecule to be considered a high-quality chemical probe, it must demonstrate high potency and selectivity for its intended target.

Currently, there is no published evidence to suggest that N-(4-Butyrylphenyl)acetamide has been developed or utilized as a chemical probe. Its biological activities and potential cellular targets remain uninvestigated. The scientific community has developed numerous other acetamide-containing compounds as probes for various proteins. For instance, different substituted acetamides have been explored as inhibitors for targets like the olfactory receptor co-receptor (Orco) subunit in insects. sigmaaldrich.com However, the specific substitution pattern of this compound has not been similarly explored.

The initial step in assessing its potential as a chemical probe would involve broad screening against various enzymes and receptors to identify any significant biological activity. Should any "hits" be discovered, further medicinal chemistry efforts would be required to optimize its potency and selectivity, a process that often involves the synthesis and testing of numerous structural analogs.

Advanced Chemical Synthesis Method Development

Standard synthesis methods for acetamides are well-established in organic chemistry. The most direct and conventional route to synthesize this compound would likely involve the N-acylation of the corresponding aniline (B41778) precursor, 4'-aminobutyrophenone (B157350).

This reaction typically proceeds by treating 4'-aminobutyrophenone with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acid byproduct.

Figure 1: Plausible synthesis route for this compound via acylation of 4'-aminobutyrophenone.

While this method is standard, there is a lack of literature focusing on the development of "advanced" or novel synthesis methods specifically for this compound. Research in this area could focus on:

Green Chemistry Approaches: Developing syntheses that use environmentally benign solvents, catalysts, and reagents, and that minimize waste.

Catalytic Methods: Exploring novel catalysts to improve reaction efficiency, yield, and selectivity under milder conditions.

Flow Chemistry: Adapting the synthesis to a continuous flow process, which can offer advantages in terms of safety, scalability, and product consistency over traditional batch methods.

Future Research Trajectories and Open Questions in this compound Chemistry

The chemistry of this compound is largely a blank slate, presenting numerous opportunities for fundamental and applied research. The primary trajectory must begin with a thorough characterization of its basic properties, which are currently not well-documented in peer-reviewed literature.

Key open questions and future research directions include:

Fundamental Properties: What are the detailed physicochemical properties of the compound, including its crystal structure, solubility in various solvents, and comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, UV-Vis)?

Biological Activity: Does this compound exhibit any significant biological activity? High-throughput screening could reveal interactions with pharmacologically relevant targets, which could form the basis for its development as a chemical probe or a lead compound in drug discovery.

Material Science Applications: Can it serve as a ligand to create new metal-organic frameworks or coordination polymers? What are the properties of these resulting materials? Can it be functionalized for use as a monomer in polymer synthesis?

Synthesis and Standardization: Can the synthesis of this compound be optimized for high yield and purity? What is required to develop it into a certified analytical reference standard to support future research?

The table below summarizes the potential research areas and highlights the current lack of dedicated studies.

| Research Area | Current Status | Potential Future Work |

| Chemical Probe | No evidence of use or study. | Screen for biological activity; if active, perform medicinal chemistry optimization. |

| Analytical Standard | Available as a research chemical, but not a certified standard. | Develop a high-purity standard with full characterization and stability data. |

| Material Science | Unexplored. | Investigate its use as a ligand for metal complexes; functionalize for polymer synthesis. |

| Chemical Synthesis | Plausible standard synthesis route exists. | Develop advanced, greener, or continuous flow synthesis methods. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.